7Z-Nonadecenoic Acid: Structural Dynamics, Biophysical Properties, and Role in Beta-Cell Lipotoxicity
7Z-Nonadecenoic Acid: Structural Dynamics, Biophysical Properties, and Role in Beta-Cell Lipotoxicity
A Technical Whitepaper for Lipidomics Researchers and Drug Development Professionals
Executive Summary
7Z-nonadecenoic acid is a 19-carbon monounsaturated fatty acid (MUFA) that has garnered significant attention in the fields of lipidomics and metabolic disease research. Characterized by a singular cis double bond at the Δ7 position, this atypical fatty acid exhibits unique biophysical properties that profoundly influence cellular membrane dynamics[1]. Recent high-throughput phenotypic screenings have identified 7Z-nonadecenoic acid as a highly potent member of the "C2 lipotoxicity cluster," implicating it directly in endoplasmic reticulum (ER) stress and pancreatic beta-cell apoptosis—key pathophysiological drivers of Type 2 Diabetes (T2D)[2].
This technical guide provides an in-depth analysis of the chemical structure, physical properties, and biological significance of 7Z-nonadecenoic acid, alongside field-proven, self-validating experimental protocols for evaluating its lipotoxic effects in vitro.
Molecular Identity and Structural Chemistry
7Z-nonadecenoic acid, systematically named (7Z)-nonadec-7-enoic acid, features a straight-chain 19-carbon backbone terminating in a carboxylic acid functional group[1]. The defining structural characteristic of this molecule is the presence of a cis (Z) double bond located between the seventh and eighth carbon atoms[1].
The "Z" configuration denotes a cis orientation of the hydrogen atoms flanking the Δ7 double bond. This stereochemistry introduces a rigid ~30° bend in the hydrophobic alkyl chain[1]. Unlike saturated fatty acids (e.g., nonadecanoic acid) which feature straight chains that pack tightly into crystalline arrays, the steric hindrance caused by this 30° kink disrupts highly ordered lipid packing[1]. Consequently, intermolecular dispersion forces are weakened, lowering the melting point and maintaining the compound as a neat liquid at standard room temperature[3].
Table 1: Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | (7Z)-nonadec-7-enoic acid[1] |
| CAS Registry Number | 118020-79-4[4] |
| PubChem CID | 5312515[5] |
| LIPID MAPS ID | LMFA01030364[4] |
| Molecular Formula | C₁₉H₃₆O₂[1] |
| SMILES (Isomeric) | CCCCCCCCCCC/C=C\CCCCCC(=O)O[4] |
Biophysical and Chemical Properties
The physical properties of 7Z-nonadecenoic acid dictate its behavior in both synthetic applications and biological systems. Due to its long hydrocarbon tail, the molecule is highly hydrophobic, exhibiting an XLogP3 partition coefficient of 7.1[4]. While readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, it is practically insoluble in aqueous environments[1],[6].
Chemically, the Δ7 double bond serves as a site of reactivity, making the molecule susceptible to oxidation and catalytic hydrogenation[1]. The terminal carboxyl group readily undergoes esterification, a property frequently exploited in the synthesis of fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis[1],[7].
Table 2: Computed Physical Properties
| Property | Quantitative Value |
| Molecular Weight | 296.49 g/mol [1] |
| Exact Mass | 296.2715 g/mol [4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[4] |
| Rotatable Bond Count | 16[4] |
| Hydrogen Bond Donors / Acceptors | 1 / 2[4] |
| Physical State | Liquid (Neat, >98% Purity)[3] |
Pathophysiology: The C2 Lipotoxicity Cluster
In the context of metabolic syndrome and the obesogenic environment, elevated circulating free fatty acids (FFAs) contribute to cellular dysfunction—a phenomenon termed lipotoxicity[6]. 7Z-nonadecenoic acid has been identified via scalable cell-based transcriptomic platforms as a core representative of the "C2 lipotoxicity cluster"[2].
When pancreatic beta cells (e.g., human islets or MIN6 murine cells) are exposed to 7Z-nonadecenoic acid, the fatty acid is rapidly incorporated into the cellular lipid pool[6]. The accumulation of this specific structurally kinked lipid in the endoplasmic reticulum (ER) membrane disrupts membrane fluidity and lipid raft dynamics[1]. This biophysical insult triggers severe ER stress, activating the Unfolded Protein Response (UPR)[2]. Prolonged UPR activation leads to the robust upregulation of pro-apoptotic transcription factors, specifically Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), ultimately culminating in a significant decrease in beta-cell viability[2].
Figure 1: Mechanistic pathway of 7Z-nonadecenoic acid-induced ER stress and beta-cell lipotoxicity.
Methodological Frameworks: In Vitro Protocols
To accurately study the lipotoxic effects of 7Z-nonadecenoic acid, researchers must overcome its extreme hydrophobicity (XLogP3 = 7.1)[4]. Introducing FFAs directly into aqueous cell culture media using organic solvents (like DMSO) frequently causes solvent-induced cytotoxicity, which confounds viability data.
Protocol 1: High-Throughput Preparation of Solvent-Free BSA-Conjugated 7Z-Nonadecenoic Acid
Scientific Causality: Free fatty acids require a protein carrier (BSA) for bioavailability in aqueous media. By complexing the FFA with BSA and subsequently evaporating the initial organic solvent under vacuum, we create a biologically pure, solvent-free FFA-BSA crystal that accurately mimics physiological lipid transport[6].
Step-by-Step Methodology:
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Solubilization: Dissolve neat 7Z-nonadecenoic acid in 100% DMSO or ethanol to create a high-concentration master stock. Reasoning: Complete disruption of intermolecular hydrophobic interactions is required prior to protein loading.
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BSA Complexation: Transfer the dissolved FFA into an aqueous solution of fatty-acid-free BSA (e.g., dissolved in ddH₂O) at a strict molar concentration ratio of 6.67:1 (FFA:BSA)[2].
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Incubation: Incubate the FFA-BSA solution at 37°C for 12 to 24 hours[2]. Reasoning: This duration allows thermodynamically stable loading of the fatty acid into the hydrophobic binding pockets of the albumin protein.
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Solvent Evaporation: Transfer the solution to a multi-well plate and dry using a high-throughput vacuum evaporator for approximately 12 hours at 37°C[6]. Reasoning: Vacuum evaporation volatilizes the DMSO/ethanol, leaving behind a solvent-free FFA-BSA crystal[6].
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Reconstitution: Immediately prior to the in vitro assay, resuspend the FFA-BSA crystals in the target cell culture medium (e.g., adipocyte or beta-cell media)[6].
Figure 2: Workflow for generating solvent-free BSA-conjugated 7Z-nonadecenoic acid for screening.
Protocol 2: Beta-Cell Lipotoxicity & ER Stress Validation Assay
Scientific Causality: To validate that the reconstituted 7Z-nonadecenoic acid is actively inducing the C2 lipotoxicity phenotype, we must measure both the terminal phenotypic outcome (cell death) and the intermediate mechanistic driver (UPR activation)[2].
Step-by-Step Methodology:
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Cell Culture: Seed human pancreatic islet cells or MIN6 murine beta cells in standard multi-well plates and culture until 70-80% confluent[6].
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FFA Treatment: Introduce the reconstituted 7Z-nonadecenoic acid-BSA complex to the culture media at a final FFA concentration of 500 µM[2]. Incubate for 24 to 48 hours.
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Viability Quantification: Assess cell viability using a standard ATP-luminescence assay to quantify the decrease in metabolically active cells[2].
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Immunoblotting (Validation System): Lyse the cells and perform Western blotting.
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Self-Validation Checkpoint 1: Probe for CPT1A (Carnitine palmitoyltransferase I). This serves as a positive control confirming successful intracellular delivery and lipid metabolism of the FFA[2].
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Self-Validation Checkpoint 2: Probe for ATF4 and CHOP . Elevated expression of these proteins confirms that the observed cell death is specifically driven by ER-stress/UPR activation, the hallmark of the C2 lipotoxicity cluster[2].
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